

# A Technical Guide to ICG-Sulfo-OSu Sodium for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ICG-Sulfo-OSu sodium

Cat. No.: B11826946

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Indocyanine green (ICG)-Sulfo-OSu sodium is a near-infrared (NIR) fluorescent dye functionalized with an N-hydroxysulfosuccinimide (Sulfo-NHS) ester group. This modification allows for the covalent labeling of proteins and other biomolecules containing primary amine groups. Its properties make it a valuable tool in various research and development applications, particularly in the fields of in vivo imaging and targeted drug delivery. This guide provides an in-depth overview of its chemical properties, experimental protocols, and key applications.

## Core Chemical and Physical Properties

**ICG-Sulfo-OSu sodium** is characterized by its strong absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.<sup>[1]</sup> The Sulfo-NHS ester group reacts with primary amines to form stable amide bonds.

Property	Value	Source(s)
CAS Number	190714-28-4	[2][3]
Molecular Formula	C <sub>49</sub> H <sub>52</sub> N <sub>3</sub> NaO <sub>10</sub> S <sub>2</sub>	[2]
Molecular Weight	930.07 g/mol	
Appearance	Dark green powder or solid	
Solubility	Soluble in DMSO (62.5 mg/mL) and DMF	
Excitation Maximum	~780-795 nm	
Emission Maximum	~800-810 nm	
Purity (HPLC)	≥ 80.0 %	

## Applications in Research and Development

The primary application of ICG-Sulfo-OSu is the covalent labeling of biomolecules for in vivo imaging. The dye's long emission wavelength and low cytotoxicity make it suitable for tracking antibodies, proteins, and nanoparticles within a living organism.

Additionally, ICG-Sulfo-OSu is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

## Experimental Protocols

### Protein Labeling with ICG-Sulfo-OSu

This protocol outlines the general steps for labeling a protein, such as an antibody, with **ICG-Sulfo-OSu sodium**. Optimization of the dye-to-protein molar ratio is often necessary to achieve the desired degree of labeling without compromising protein function.

Materials:

- Protein solution (e.g., antibody) in a suitable buffer (pH 8.5, e.g., carbonate or bicine buffer)

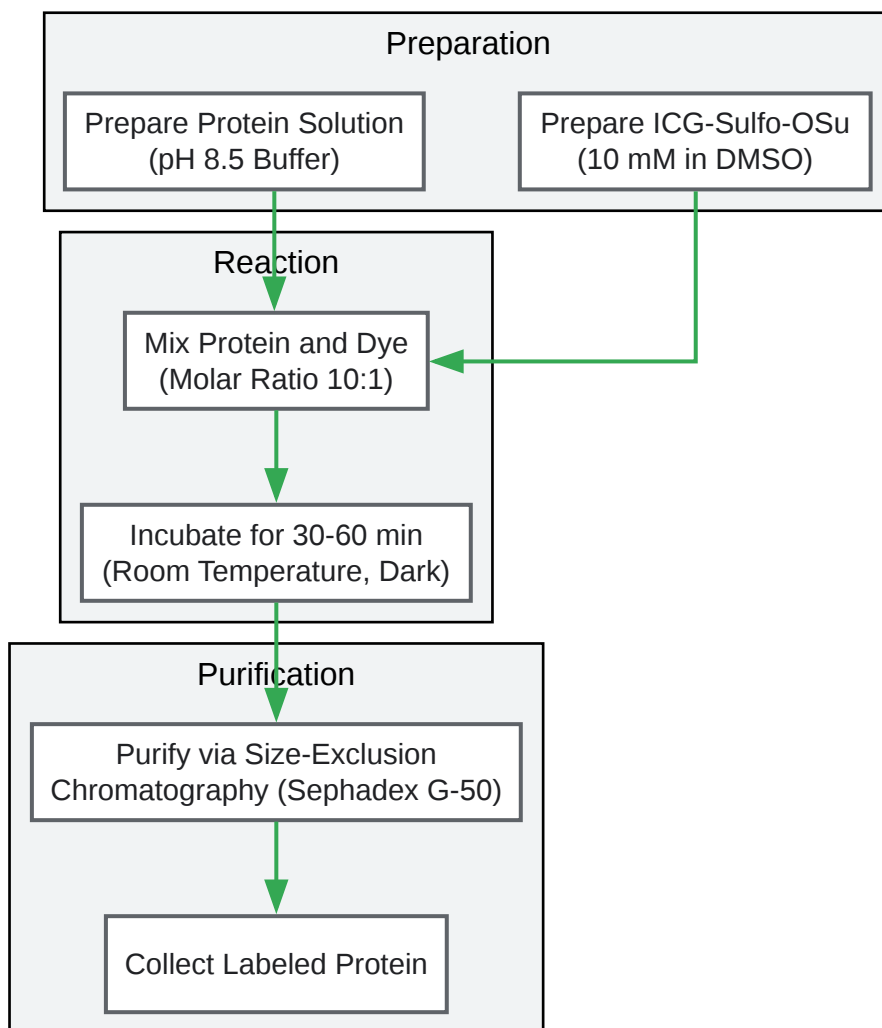
- **ICG-Sulfo-OSu sodium**

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., Sephadex G-50)

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in a buffer at a concentration of 2-10 mg/mL.
- **Prepare Dye Stock Solution:** Dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10 mM.
- **Conjugation Reaction:** Add the ICG-Sulfo-OSu stock solution to the protein solution. A common starting molar ratio of dye to protein is 10:1.
- **Incubation:** Incubate the reaction mixture at room temperature for 30-60 minutes in the dark, with gentle mixing.
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-50.

## Workflow for Protein Labeling with ICG-Sulfo-OSu



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Caption: Workflow for Protein Labeling with ICG-Sulfo-OSu.

## In Vivo Fluorescence Imaging

This protocol provides a general workflow for conducting in vivo fluorescence imaging in small animals using an ICG-Sulfo-OSu-labeled probe.

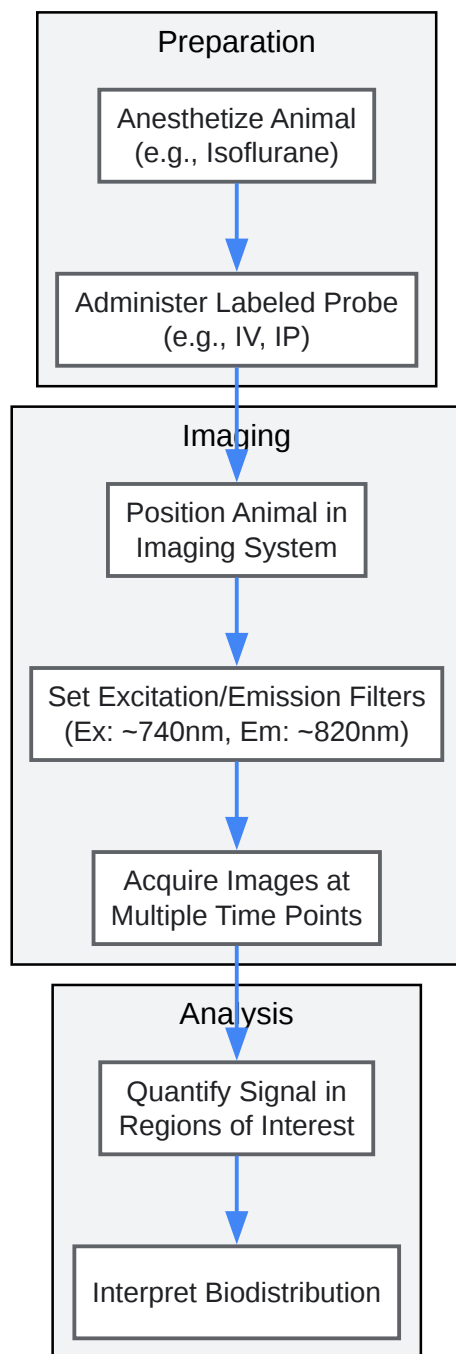
**Materials:**

- Anesthetized animal (e.g., mouse or rat)
- ICG-Sulfo-OSu labeled probe
- In vivo imaging system (e.g., IVIS) with appropriate filters
- Anesthesia system (e.g., isoflurane)

**Procedure:**

- **Animal Preparation:** Anesthetize the animal using a suitable anesthetic like isoflurane. If necessary, remove fur from the imaging area to reduce signal obstruction.
- **Probe Administration:** Inject the ICG-Sulfo-OSu labeled probe via a suitable route (e.g., intravenous, intraperitoneal).
- **Imaging:** Place the animal in the imaging chamber. Set the excitation and emission filters for ICG (Excitation: ~710-760 nm, Emission: ~810-875 nm).
- **Image Acquisition:** Acquire images at various time points post-injection to monitor the biodistribution of the probe.
- **Data Analysis:** Analyze the images to quantify the fluorescence signal in regions of interest.

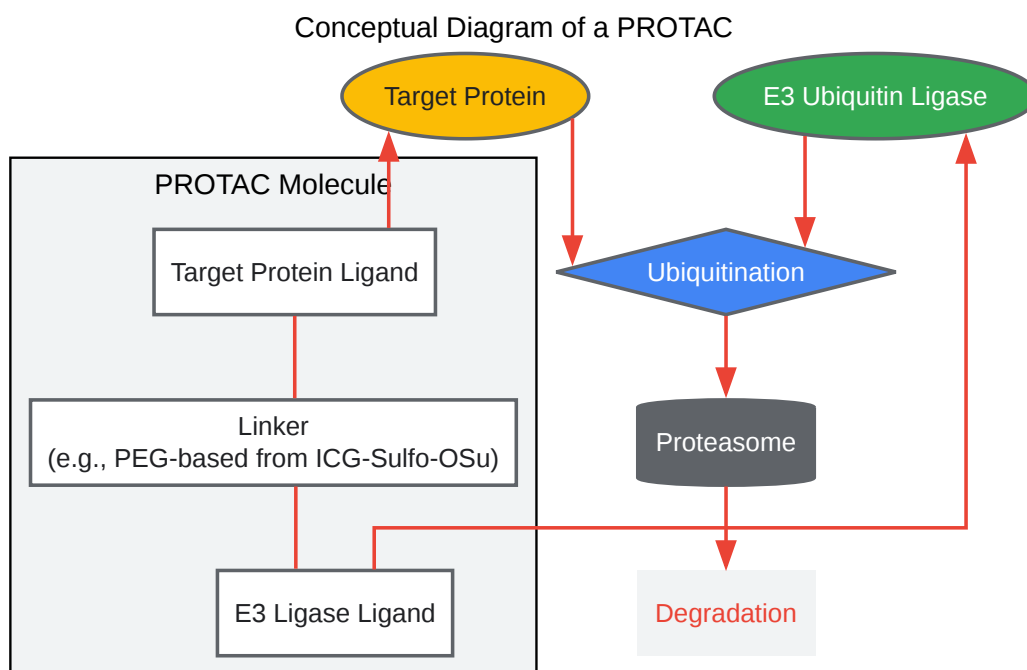
## General Workflow for In Vivo Fluorescence Imaging

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Caption: General Workflow for In Vivo Fluorescence Imaging.

## Role as a PROTAC Linker

ICG-Sulfo-OSu can function as a linker in the construction of PROTACs. In this context, the ICG moiety can serve as a fluorescent reporter to track the PROTAC molecule, while the Sulfo-OSu group provides a reactive handle for conjugation to other components of the PROTAC.



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Caption: Conceptual Diagram of a PROTAC.

## Storage and Handling

**ICG-Sulfo-OSu sodium** should be stored at -20°C, protected from moisture and light. Stock solutions prepared in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To improve the solubility of the compound, it may be necessary to gently warm the solution to 37°C and use sonication. It is recommended to use freshly opened, anhydrous

DMSO for preparing stock solutions as the compound's solubility can be significantly impacted by hygroscopic DMSO.

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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)